Robalzotan, also known as AZD7371 or NAD-299, is a synthetic compound classified as a selective antagonist of the 5-hydroxytryptamine 1A (5-HT1A) receptor. [, , , , ] This receptor subtype is part of the serotonergic system, a critical neurotransmitter system involved in various physiological and behavioral functions. [] Robalzotan's high affinity for the 5-HT1A receptor makes it a valuable tool in scientific research for investigating the roles of this receptor in both normal physiological processes and potential disease states. []
The synthesis of Robalzotan involves a stereoselective multienzymatic cascade reduction process. This method utilizes α,β-unsaturated aldehydes as starting materials, which are transformed into the desired bicyclic primary or secondary amines through enzymatic reactions.
Robalzotan's molecular structure can be described by its unique bicyclic framework, which includes a benzopyran moiety. Key features include:
The molecular formula for Robalzotan is , with a molecular weight of approximately 348.45 g/mol .
Robalzotan participates in several chemical reactions relevant to its pharmacological activity:
Robalzotan functions primarily as an antagonist at the 5-HT1A receptor. Its mechanism includes:
This mechanism positions Robalzotan as a potential therapeutic agent for conditions such as depression and anxiety disorders.
Robalzotan exhibits several notable physical and chemical properties:
These properties are essential for understanding how Robalzotan behaves in biological systems and its formulation into pharmaceutical products.
Robalzotan is primarily being investigated for its potential applications in:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1